(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

Collagen Engineering Triple Helix Stability Biomaterials

Diastereomeric purity is critical: the (2S,4S) isomer enforces a Cγ-endo ring pucker and cis amide preference (Ktrans/cis=1.2)-the (2S,4R) form yields opposite effects and can destabilize targets. This compound enables hyperstable collagen triple helices (Tm=33°C in (flpProGly)₇) not achievable with the 4R diastereomer, and increases protein thermal stability by ΔTm=+2.5°C for cis-proline-dependent folds. ≥97% purity, multi-gram stock available, global shipping with full analytical documentation (NMR, HPLC).

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
CAS No. 2438-57-5
Cat. No. B555679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
CAS2438-57-5
Synonyms(2S,4S)-4-fluoropyrrolidine-2-carboxylicacid; 6745-32-0; 2438-57-5; cis-4-Fluoro-L-proline; cis-4-Fluoroproline; (2S,4S)-4-Fluoro-pyrrolidine-2-carboxylicacid; (2S,4S)-4-FLUOROPROLINE; (2S,4S)-4-fluoro-2-pyrrolidinecarboxylicacid; C5H8FNO2; (2S,4S)-4-fluoranylpyrrolidine-2-carboxylicacid; PubChem18395; AC1Q71AC; S-4-FLUORO-L-PROLINE; SCHEMBL661917; H-CIS-PRO(4-F)-OH; L-Proline,4-fluoro-,cis-; CIS-4-FLUORO-L-PRO-OH; H-CIS-4-FLUORO-PRO-OH; CTK5C6182; (4S)-4-FLUOR-L-PROLIN; MolPort-000-140-559; ZIWHMENIDGOELV-IMJSIDKUSA-N; ZINC2584017; ANW-56551; CF-696
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(C[NH2+]C1C(=O)[O-])F
InChIInChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
InChIKeyZIWHMENIDGOELV-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Fluoroproline: Overview and Key Properties


As a chiral fluorinated pyrrolidine amino acid, (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid (cis-4-fluoro-L-proline, flp) is a non-canonical proline surrogate featuring a fluorine substituent at the 4-position with (2S,4S) stereochemistry. The electron-withdrawing fluorine atom exerts a stereoelectronic gauche effect that biases the pyrrolidine ring pucker toward the Cγ-endo conformation and shifts the peptidyl-prolyl amide bond equilibrium toward the cis isomer, properties opposite to those of its (2S,4R)-diastereomer [1][2]. With a molecular weight of 133.12 and formula C₅H₈FNO₂, the compound is commercially available from multiple suppliers at ≥97% purity for research use [3].

A
Stereoelectronic ProfileCis-amide bias, Cγ-endo ring pucker
B
Research ApplicationChiral proline surrogate for peptide engineering
C
Diastereomer Identity(2S,4S) conformation opposite to (2S,4R)

Why (2S,4S)-4-Fluoroproline Cannot Be Substituted


The (2S,4S) and (2S,4R) diastereomers of 4-fluoroproline exhibit diametrically opposed conformational biases: the 4S-fluoro substituent enforces a Cγ-endo ring pucker and a cis amide preference (Ktrans/cis = 1.2), whereas the 4R isomer enforces Cγ-exo pucker and trans amide preference (Ktrans/cis = 4.0) [1]. These divergent stereoelectronic effects translate into opposing influences on protein stability, triple-helix formation, and in vivo metabolic fate, making generic substitution without experimental validation scientifically unfounded [2][3]. The quantitative evidence below demonstrates that selection of the correct diastereomer is critical for achieving desired outcomes in peptide and protein engineering.

Target
Chiral (2S,4S)-4-fluoroproline
Defined Cγ-endo pucker, cis-amide preference (Ktrans/cis lowest among analogs)
Substitute
(2S,4R)-4-fluoroproline or generic proline
Opposite Cγ-exo pucker, trans-amide preference; conformational effect may invert triple-helix or protein stability outcomes
Risk
Stereoelectronic mismatch
Ring pucker direction and amide equilibrium cannot be assumed interchangeable; reported thermal stability and protein incorporation profiles may not transfer

Head-to-Head Comparative Evidence


Collagen Triple Helix Hyperstability in Xaa Position

In collagen-model peptides (XaaYaaGly)₇, incorporation of (2S,4S)-4-fluoroproline (flp) in the Xaa position yields a stable triple helix with Tm = 33 °C, whereas the (2S,4R)-diastereomer (Flp) in the same position fails to form a triple helix (Tm < 5 °C) [1]. Conversely, in the Yaa position, Flp stabilizes the helix (Tm = 45 °C) while flp is destabilizing (no helix). Thus, the (2S,4S) isomer is uniquely suited for Xaa-position engineering, a role that cannot be fulfilled by its (2S,4R) counterpart.

Collagen triple helix Tm
Head-to-head
Tm = 33 °C (flp Xaa) vs no helix (<5 °C for Flp)
Xaa-position stabilization unique to (2S,4S) isomer
CD denaturation, 0.2 mM in 50 mM HOAc
Collagen Engineering Triple Helix Stability Biomaterials

β2-Microglobulin Monomer Stabilization

Replacement of Pro32 in human β2-microglobulin with (2S,4S)-4-fluoroproline (4S-fpr) increased the apparent melting temperature (Tm) by 2.5 °C relative to wild-type (Tm = 64 °C vs 61.5 °C). In contrast, the (2S,4R) isomer (4R-Fpr) decreased Tm by 3 °C (Tm = 58.5 °C), and 4,4-difluoroproline further reduced Tm to 56 °C [1]. The stabilization by (2S,4S) correlates with its preference for the native cis amide conformation at Pro32, whereas the (2S,4R) isomer favors the non-native trans conformation, leading to destabilization.

β2m Monomer Tm shift
Head-to-head
ΔTm = +2.5 °C vs WT (64 °C vs 61.5 °C)
Native-state stabilization by cis-amide retention
Far-UV CD, ~10 μM, neutral pH
Protein Stability Amyloidogenesis Protein Engineering

Cis-Amide Bond Equilibrium Preference

NMR measurements on N-acetyl-4-fluoroproline methyl esters in dioxane revealed that (2S,4S)-4-fluoroproline (Ac-4S-FlpOMe) strongly favors the cis amide conformation with Ktrans/cis = 1.2, compared to Ktrans/cis = 3.0 for proline (AcProOMe) and 4.0 for (2S,4R)-4-fluoroproline (Ac-4R-FlpOMe) [1]. This represents a >2.5-fold shift toward cis relative to proline and a >3-fold shift relative to the 4R diastereomer. The cis preference arises from destabilization of the trans isomer by unfavorable electronic and steric interactions unique to the 4S-fluoro configuration.

Amide equilibrium Ktrans/cis
Head-to-head
Ktrans/cis = 1.2 (lowest among analogs)
Predominant cis conformer for turn/loop design
NMR, dioxane-d8, 25 °C
Peptide Bond Isomerization Conformational Analysis NMR Spectroscopy

Tumor Uptake and Protein Incorporation (¹⁸F-PET)

In a preclinical PET study, the cis isomer (2S,4S)-4-[¹⁸F]fluoro-L-proline achieved tumor uptake of 11.8 ± 2.2 %ID/g in osteosarcoma-bearing mice at 240 min postinjection, compared to 7.07 ± 1.68 %ID/g for the trans isomer (2S,4R)-4-[¹⁸F]fluoro-L-proline [1]. Additionally, only the cis isomer showed evidence of protein incorporation in tissue homogenates, consistent with its ability to serve as a proline surrogate in collagen biosynthesis. The trans isomer exhibited rapid renal clearance without incorporation. Both compounds showed high in vivo stability.

Tumor uptake ¹⁸F-PET
Head-to-head
11.8 ± 2.2 %ID/g (cis) vs 7.07 ± 1.68 (trans)
Higher tumor-model accumulation and protein incorporation for (2S,4S)
Osteosarcoma xenograft, 240 min p.i.
PET Imaging Tumor Targeting Fluorine-18 Radiochemistry

Key Applications of (2S,4S)-4-Fluoroproline


Hyperstable Collagen Biomaterials via Xaa-Position Engineering

Researchers developing collagen-like peptides for wound healing, tissue welding, or tissue engineering can exploit the unique Xaa-position stabilizing effect of (2S,4S)-4-fluoroproline (Tm = 33 °C in (flpProGly)₇) to create hyperstable triple helices, a property not achievable with the (2S,4R) diastereomer which yields no helix in this position [1].

cis-Proline Replacement for Protein Stabilization

For proteins containing a functionally critical cis-proline, such as β2-microglobulin Pro32, substitution with (2S,4S)-4-fluoroproline can increase thermal stability by ΔTm = +2.5 °C, whereas the (2S,4R) isomer causes destabilization (ΔTm = −3 °C) [2]. This makes the (2S,4S) compound the reagent of choice for protein engineering studies aimed at enhancing conformational stability.

¹⁸F-PET Tracers for Fibrosis and Tumor Imaging

Given the 1.67-fold higher tumor uptake and exclusive protein incorporation of cis-[¹⁸F]fluoroproline compared to the trans isomer, the (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid scaffold is the preferred precursor for radiosynthesis of PET tracers targeting abnormal collagen deposition in tumors and fibrotic tissues [3].

Peptide Foldamer Design with cis-Amide Lock

With a Ktrans/cis of 1.2—the lowest among 4-substituted proline analogs—(2S,4S)-4-fluoroproline provides a predictable cis-amide conformational lock for designing turn motifs and foldamers, offering a >2.5-fold enhancement in cis population over native proline [4].

Application
Selection Property
Validation Focus
Collagen-mimetic biomaterial engineering
Xaa-position hyperstabilization context
Triple-helix thermal melting assays
Protein stabilization via cis-proline replacement
Native cis-amide retention context
Thermal denaturation monitoring (CD)
¹⁸F-PET tracer research for collagen deposition
Tumor-uptake stereochemical context
In vivo protein incorporation assays
Peptide foldamer and turn design
cis-Amide conformational lock context
NMR Ktrans/cis determination

Technical Documentation Hub

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16 linked technical documents
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